5-Fluoro-2-(methylsulfonyl)pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 5-Fluoro-2-(methylsulfonyl)pyrimidine to directly access sulfondiimine space for CDK inhibitor synthesis, bypassing de novo routes. Its 0.32-unit higher Log P vs. non-fluorinated analog enables rational ADME modulation. Choose the stable sulfone over sulfoxide for robust, by-product-free scale-up.

Molecular Formula C5H5FN2O2S
Molecular Weight 176.17 g/mol
CAS No. 6090-38-6
Cat. No. B1593816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylsulfonyl)pyrimidine
CAS6090-38-6
Molecular FormulaC5H5FN2O2S
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=N1)F
InChIInChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
InChIKeyCGZXTNCFCUZUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylsulfonyl)pyrimidine (CAS 6090-38-6): Procurement-Grade Overview for a Specialized Heterocyclic Building Block


5-Fluoro-2-(methylsulfonyl)pyrimidine is a fluorinated pyrimidine derivative characterized by a methylsulfonyl group at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring . It is a solid at room temperature with a reported melting point of 80 °C . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and pharmaceutical development, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. Its structure provides a dual-reactive scaffold, enabling both nucleophilic aromatic substitution at the fluorine-bearing carbon and further functionalization of the sulfonyl group .

5-Fluoro-2-(methylsulfonyl)pyrimidine: Why In-Class Compounds Are Not Interchangeable Without Data


While several pyrimidine derivatives share superficial structural similarities, they exhibit distinct physicochemical and reactivity profiles that preclude simple substitution. The combination of the electron-withdrawing fluorine and the polar, hydrogen-bond-accepting methylsulfonyl group creates a unique electronic and steric environment on the pyrimidine ring . This directly influences its behavior as a building block, particularly in nucleophilic aromatic substitution reactions and subsequent derivatizations. For example, a direct comparator like 2-(methylsulfonyl)pyrimidine lacks the 5-fluoro substituent, resulting in a lower molecular weight and different electron density, which impacts its reactivity and the properties of final compounds . Similarly, the 5-fluoro-2-(methylsulfinyl)pyrimidine analog, with a sulfoxide in place of the sulfone, possesses different polarity and oxidative stability [1]. The quantitative evidence below establishes the specific, measurable differentiators that justify the selection of 5-Fluoro-2-(methylsulfonyl)pyrimidine over its closest analogs.

5-Fluoro-2-(methylsulfonyl)pyrimidine: Quantified Differentiation vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 2-(Methylsulfonyl)pyrimidine

5-Fluoro-2-(methylsulfonyl)pyrimidine possesses a molecular weight of 176.17 g/mol, which is 11.4% higher than its non-fluorinated analog, 2-(methylsulfonyl)pyrimidine (158.18 g/mol) . This mass difference is attributable solely to the 5-fluoro substituent. Furthermore, the consensus Log P (o/w) for 5-Fluoro-2-(methylsulfonyl)pyrimidine is calculated to be 0.51 , while the non-fluorinated analog, 2-(methylsulfonyl)pyrimidine, has a reported XLogP3 of 0.19 [1]. The 0.32 unit increase in Log P indicates moderately enhanced lipophilicity, which is a critical parameter for optimizing membrane permeability in drug candidates.

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity and Purity Control: Differentiated Oxidation State vs. 5-Fluoro-2-(methylsulfinyl)pyrimidine

The target compound, a sulfone, is a fully oxidized sulfur species. Its sulfoxide analog, 5-Fluoro-2-(methylsulfinyl)pyrimidine, differs by a single oxygen atom [1]. This difference is reflected in the molecular weight, with the sulfone having a molecular weight of 176.17 g/mol compared to 160.17 g/mol for the sulfoxide . More importantly, sulfones are chemically stable and resist further oxidation, whereas sulfoxides can be oxidized to sulfones or reduced to sulfides. This ensures that 5-Fluoro-2-(methylsulfonyl)pyrimidine provides a chemically defined, non-redox-active entity with predictable reactivity, particularly in subsequent coupling or substitution reactions.

Synthetic Chemistry Oxidation State Building Block Stability

Synthetic Utility: Validated Intermediate for Kinase Inhibitor Programs

5-Fluoro-2-(methylsulfonyl)pyrimidine is explicitly claimed and validated as a crucial intermediate in the synthesis of disubstituted 5-fluoro pyrimidine derivatives for the treatment of hyperproliferative disorders [1]. In contrast, while a compound like 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) is a common starting material for similar targets, it requires a separate step to introduce the sulfonyl moiety . The target compound provides a more advanced, pre-functionalized scaffold. Specifically, it is used to construct molecules with a sulfondiimine group, which is a key pharmacophore in the development of cyclin-dependent kinase (CDK) inhibitors [2]. This established role provides procurement teams with a clear, evidence-based application for the compound.

Kinase Inhibition Medicinal Chemistry Drug Discovery

5-Fluoro-2-(methylsulfonyl)pyrimidine: Data-Driven Procurement Scenarios


Accelerated Synthesis of Advanced Kinase Inhibitor Libraries

For medicinal chemistry teams focused on developing CDK inhibitors for oncology, procuring 5-Fluoro-2-(methylsulfonyl)pyrimidine provides a direct entry point into the sulfondiimine chemical space [1]. Its use as a key intermediate, as documented in patent literature, bypasses the need to synthesize the sulfonyl functionality de novo, thereby accelerating the generation of target compounds [2]. This is a quantifiably more efficient route compared to using a simpler 2-halo-5-fluoropyrimidine.

Optimization of Physicochemical Properties in Lead Compound Series

Researchers aiming to fine-tune the lipophilicity and molecular weight of a lead series can strategically incorporate this building block. The calculated consensus Log P of 0.51 represents a 0.32-unit increase in lipophilicity relative to its non-fluorinated counterpart, 2-(methylsulfonyl)pyrimidine . This specific, measurable difference allows for a rational approach to improving membrane permeability and modulating other ADME properties early in the drug discovery process.

Reliable Supply of a Stable, Pre-Oxidized Building Block

Process chemistry and procurement groups requiring a chemically stable and well-defined intermediate should select 5-Fluoro-2-(methylsulfonyl)pyrimidine over its sulfoxide analog. The sulfone group is in its highest oxidation state, ensuring no further oxidation can occur under standard reaction conditions [3]. This eliminates a source of potential by-products and simplifies reaction monitoring and purification, leading to more robust and scalable synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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